molecular formula C10H15N B1290156 3,4-Diethylaniline CAS No. 54675-14-8

3,4-Diethylaniline

Cat. No.: B1290156
CAS No.: 54675-14-8
M. Wt: 149.23 g/mol
InChI Key: JAKHLQNEMUMGKP-UHFFFAOYSA-N
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Description

3,4-Diethylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a colorless to pale yellow liquid with a distinct amine-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Alkylation of Aniline: One common method for synthesizing 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HX} ] where X is a halogen such as chlorine or bromine.

  • Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,4-diethyl nitrobenzene using a suitable catalyst such as palladium on carbon. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow alkylation of aniline with ethyl halides in the presence of a catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Diethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, sulfonic acids, and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3,4-Diethylnitrobenzene, 3,4-Diethylnitrosobenzene.

    Reduction: 3,4-Diethylcyclohexylamine.

    Substitution: 3,4-Diethylhalobenzene, 3,4-Diethylsulfonylbenzene.

Scientific Research Applications

Chemistry: 3,4-Diethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive compounds. It is also employed in the study of enzyme-catalyzed reactions involving aniline derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It is also used in the synthesis of pharmaceutical intermediates.

Industry: this compound is utilized in the production of agrochemicals, rubber chemicals, and other industrial chemicals. It is also used as a stabilizer in the manufacture of certain polymers.

Comparison with Similar Compounds

    3,4-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups. It is used in the production of dyes and pigments.

    3,4-Diethylphenol: Similar in structure but with a hydroxyl group instead of an amino group. It is used as an intermediate in organic synthesis.

    3,4-Diethylbenzaldehyde: Similar in structure but with an aldehyde group instead of an amino group. It is used in the synthesis of fragrances and flavoring agents.

Uniqueness: 3,4-Diethylaniline is unique due to the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the presence of the amino group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,4-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKHLQNEMUMGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624976
Record name 3,4-Diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54675-14-8
Record name 3,4-Diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtoAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf=0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf=0.6). 1H NMR (CDCl3,300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hi), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
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1.4 g
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reactant
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( H )
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20 mL
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350 mg
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Yield
71%
Yield
19%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtOAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf =0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf =0.6). 1H NMR (CDCl3, 300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hz), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.4 g
Type
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20 mL
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Quantity
350 mg
Type
catalyst
Reaction Step Three
Yield
71%
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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